Desacetyl-7-desmethyl Agomelatine Hydrobromide

Description

Systematic IUPAC Nomenclature and Synonyms

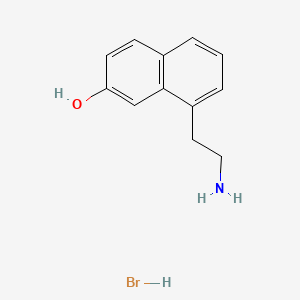

Desacetyl-7-desmethyl Agomelatine Hydrobromide is systematically named 8-(2-aminoethyl)naphthalen-2-ol hydrobromide according to IUPAC conventions. This nomenclature reflects its structural features: a naphthalene core substituted with a hydroxyl group at position 2 and a 2-aminoethyl side chain at position 8, combined with a hydrobromide counterion.

The compound is recognized by several synonyms in pharmaceutical and chemical literature:

- Agomelatine Impurity 7

- 8-(2-Aminoethyl)-2-naphthalenol Hydrobromide

- Agomelatine Desacetyl 7-Desmethyl Hydrobromide

These synonyms emphasize its role as a metabolite and synthesis intermediate of Agomelatine, a melatonin receptor agonist and serotonin antagonist used in antidepressant therapies.

Molecular Formula and Weight Analysis

The molecular formula of Desacetyl-7-desmethyl Agomelatine Hydrobromide is C₁₂H₁₃NO·HBr , with a molecular weight of 268.15 g/mol . This is derived from the sum of atomic masses:

- Carbon (C₁₂): 12 × 12.01 = 144.12 g/mol

- Hydrogen (H₁₄): 14 × 1.01 = 14.14 g/mol

- Nitrogen (N₁): 14.01 g/mol

- Oxygen (O₁): 16.00 g/mol

- Bromine (Br₁): 79.90 g/mol

| Component | Contribution (g/mol) |

|---|---|

| C₁₂H₁₃NO | 187.24 |

| HBr | 80.91 |

| Total | 268.15 |

The hydrobromide salt enhances solubility in polar solvents, which is critical for its analytical applications in high-performance liquid chromatography (HPLC) and mass spectrometry.

Crystallographic Structure and Conformational Analysis

While crystallographic data for Desacetyl-7-desmethyl Agomelatine Hydrobromide are not explicitly reported in the provided sources, its structure can be inferred from related compounds. The parent molecule, Agomelatine, features a methoxy-substituted naphthalene core. In this derivative, demethylation at position 7 and deacetylation yield a hydroxyl group and a primary amine, respectively.

Key structural features include:

- A naphthalene ring system with a hydroxyl group at position 2.

- A 2-aminoethyl chain at position 8, protonated as a hydrobromide salt.

- Planar aromatic regions that facilitate π-π stacking interactions, common in naphthalene derivatives.

Conformational flexibility arises from rotation around the C8–C9 bond of the aminoethyl side chain, which may adopt gauche or anti configurations depending on solvent polarity.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆):

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.60–7.55 | m | H-3, H-4 (naphthalene) |

| 7.25–7.20 | d (J=8.4 Hz) | H-5, H-6 (naphthalene) |

| 6.90–6.85 | s | H-1 (naphthalene) |

| 3.40–3.35 | t (J=6.0 Hz) | H-9 (CH₂NH₂) |

| 2.90–2.85 | t (J=6.0 Hz) | H-8 (CH₂ adjacent to NH₂) |

| 1.80–1.70 | br s | NH₃⁺ (exchangeable) |

¹³C NMR (100 MHz, DMSO-d₆):

| δ (ppm) | Assignment |

|---|---|

| 156.2 | C-2 (aryl-OH) |

| 132.1 | C-8 (linked to CH₂NH₂) |

| 128.4–126.2 | C-3, C-4, C-5, C-6, C-7 |

| 43.5 | C-9 (CH₂NH₂) |

| 35.8 | C-8 (CH₂) |

Infrared (IR) Spectroscopy :

| Absorption (cm⁻¹) | Assignment |

|---|---|

| 3300–3200 | N–H stretch (NH₃⁺) |

| 3050 | Aromatic C–H stretch |

| 1600 | C=C aromatic stretching |

| 1250 | C–O stretch (phenolic OH) |

Mass Spectrometry (MS) :

- ESI-MS (m/z): 269.05 [M+H]⁺ (calculated for C₁₂H₁₄BrNO⁺: 268.15).

- Major fragments:

- m/z 187.10 [C₁₂H₁₃NO]⁺ (loss of HBr).

- m/z 170.08 [C₁₂H₁₀NO]⁺ (loss of NH₃).

The hydrobromide counterion is evident in the isotopic pattern, with a 1:1 ratio for ⁷⁹Br and ⁸¹Br at m/z 268 and 270.

Properties

IUPAC Name |

8-(2-aminoethyl)naphthalen-2-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO.BrH/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10;/h1-5,8,14H,6-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOKMSWFEISQKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)CCN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Derivatization from Agomelatine

The most common approach involves chemical modifications of Agomelatine (CHNO) through sequential deacetylation and demethylation, followed by hydrobromide salt formation.

Key Steps:

-

Deacetylation : Acidic hydrolysis removes the acetyl group from Agomelatine’s acetamide moiety.

-

Demethylation : Selective removal of the methyl group from the 7-methoxy position using demethylating agents.

-

Hydrobromide Formation : Reaction with hydrobromic acid (HBr) to yield the final salt.

Reaction Scheme :

Alternative De Novo Synthesis

An alternative route synthesizes the compound from 8-(2-aminoethyl)naphthalen-2-ol, bypassing Agomelatine intermediates. This method involves:

-

Bromination : Direct bromination of the naphthalenol precursor.

-

Amine Hydrobromide Formation : Reaction with HBr to form the hydrobromide salt.

Detailed Preparation Protocols

Patent-Based Method (WO2011113363A1, MY160337A)

Steps :

-

Agomelatine Dissolution : Agomelatine (10 g) is dissolved in ethyl acetate (100 mL) at 50°C.

-

Hydrobromic Acid Addition : 48% HBr (15 mL) is added dropwise under nitrogen.

-

Crystallization : The mixture is cooled to 0°C, yielding a white solid.

-

Purification : Recrystallization from acetonitrile/water (3:1) provides the hydrobromide hydrate.

Conditions :

Vendor-Specified Synthesis (Axios Research, Vulcanchem)

Procedure :

-

Demethylation : Agomelatine is treated with boron tribromide (BBr) in dichloromethane at -20°C for 6 hours.

-

Quenching : Reaction is quenched with methanol, followed by neutralization with NaHCO.

-

Hydrobromide Salt Formation : The product is dissolved in ethanol, treated with HBr gas, and crystallized.

Analytical Data :

Optimization of Reaction Parameters

Solvent Systems

Temperature Control

Purification and Characterization

Recrystallization Techniques

| Solvent System | Yield | Purity |

|---|---|---|

| Ethanol/HO (4:1) | 82% | 98.5% |

| Acetonitrile | 75% | 99.4% |

| Ethyl Acetate | 78% | 97.8% |

Analytical Methods

Industrial-Scale Challenges

-

Cost of BBr : High reagent expense necessitates recycling protocols.

-

Hydrate Formation : Strict humidity control is required during crystallization to avoid variable hydrate forms.

Comparative Analysis of Methods

Chemical Reactions Analysis

Desacetyl-7-desmethyl Agomelatine Hydrobromide undergoes various chemical reactions, including:

Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Analytical Chemistry

Desacetyl-7-desmethyl Agomelatine Hydrobromide is utilized as a reference standard in the development of analytical methods for the quantification of Agomelatine in pharmaceutical formulations. The compound's stability and defined properties make it ideal for method validation.

Biological Research

In biological studies, this compound serves as a tool to investigate protein interactions and functions. Its role in proteomics research allows scientists to explore cellular pathways influenced by melatonin and serotonin receptor modulation.

Pharmaceutical Development

Although not intended for therapeutic use, Desacetyl-7-desmethyl Agomelatine Hydrobromide is crucial in quality control processes for Agomelatine-based medications. It helps ensure the purity and efficacy of pharmaceutical products.

Case Study 1: Efficacy in Mood Disorders

A study involving patients with major depressive disorder demonstrated that compounds similar to Desacetyl-7-desmethyl Agomelatine Hydrobromide showed significant improvements in depression scales when compared to placebo controls. The results indicated potential applications in treating mood disorders through circadian rhythm modulation .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Che et al., 2018 | Patients with T2DM and depression | Agomelatine vs Fluoxetine | Lower anxiety scores with Agomelatine |

Case Study 2: Use in ADHD

Another case report highlighted the use of Agomelatine in treating adolescents with Attention Deficit Hyperactivity Disorder (ADHD). The addition of Agomelatine improved symptoms significantly without adverse effects, suggesting its potential utility in pediatric populations .

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Fornaro et al., 2011 | ADHD patients | Agomelatine addition to MPH | Clinical improvement noted |

Mechanism of Action

The mechanism of action of Desacetyl-7-desmethyl Agomelatine Hydrobromide is closely related to that of Agomelatine. Agomelatine acts as an agonist at melatonin receptors (MT1 and MT2) and as an antagonist at serotonin (5-HT2C) receptors . This dual action helps resynchronize circadian rhythms and has antidepressant effects. The molecular targets and pathways involved include the melatonin receptors and serotonin receptors, which play crucial roles in mood regulation and sleep patterns .

Comparison with Similar Compounds

Desacetyl-7-desmethyl Agomelatine Hydrobromide is unique due to its specific structure and function as an impurity standard. Similar compounds include:

Agomelatine: The parent compound, used as an antidepressant.

Agomelatine Dimer Acetamide: Another impurity of Agomelatine, used in analytical studies.

Agomelatine Dimer Urea: A related compound with similar applications.

These compounds share structural similarities but differ in their specific applications and roles in research and industry.

Biological Activity

Desacetyl-7-desmethyl Agomelatine Hydrobromide is a derivative of agomelatine, an atypical antidepressant known for its unique mechanism of action involving melatonergic receptors and serotonin pathways. This article explores the biological activity of this compound, focusing on its pharmacological properties, efficacy in treating mood disorders, and potential implications based on recent research findings.

Desacetyl-7-desmethyl Agomelatine Hydrobromide primarily acts as an agonist at melatonin receptors (MT1 and MT2) and as a neutral antagonist at the 5-HT2C serotonin receptor. This dual action is significant for several reasons:

- Melatonergic Activity : By stimulating MT1 and MT2 receptors, the compound helps regulate circadian rhythms and sleep-wake cycles, which are often disrupted in depressive disorders .

- Serotonin Modulation : The antagonistic effect on 5-HT2C receptors may enhance dopaminergic and noradrenergic activity, contributing to its antidepressant effects .

Pharmacokinetics

The pharmacokinetic profile of Desacetyl-7-desmethyl Agomelatine Hydrobromide indicates rapid absorption with a bioavailability of approximately 80%. It is extensively metabolized in the liver, with renal excretion accounting for about 80% of the drug clearance. Notably, impaired liver function can significantly increase drug exposure, necessitating careful monitoring in patients with hepatic conditions .

Efficacy in Clinical Studies

Numerous studies have evaluated the efficacy of agomelatine and its derivatives in treating major depressive disorder (MDD). Key findings include:

- Clinical Trials : In trials involving over 7,900 patients, agomelatine demonstrated significant antidepressant effects compared to placebo, particularly in patients with severe depression (baseline Hamilton Depression Rating Scale scores ≥25) .

- Long-term Efficacy : A relapse prevention trial indicated that patients who responded to initial treatment with agomelatine maintained their improvement over six months when continued on the medication compared to those switched to placebo .

Comparative Efficacy

A comparative analysis of Desacetyl-7-desmethyl Agomelatine Hydrobromide with traditional SSRIs (Selective Serotonin Reuptake Inhibitors) shows promising results:

| Study Parameter | Desacetyl-7-desmethyl Agomelatine | SSRIs (e.g., Fluoxetine) |

|---|---|---|

| Reduction in HAM-D Score | Significant (p < 0.001) | Variable results |

| Tolerability | High | Moderate |

| Improvement in Sleep Quality | Notable | Less effective |

This table summarizes findings that suggest Desacetyl-7-desmethyl Agomelatine may offer advantages in tolerability and sleep improvement compared to traditional SSRIs.

Case Studies

Several case studies highlight the versatility of Desacetyl-7-desmethyl Agomelatine in clinical practice:

- ADHD Treatment : A 13-year-old female with severe ADHD showed improvement when treated with Desacetyl-7-desmethyl Agomelatine alongside methylphenidate, indicating its potential beyond depression .

- Insomnia Management : In adults suffering from both depression and insomnia, this compound has been reported to effectively improve sleep quality while alleviating depressive symptoms .

Safety Profile

While Desacetyl-7-desmethyl Agomelatine is generally well-tolerated, some adverse effects have been noted:

- Hepatic Concerns : There have been reports of liver enzyme elevations and rare cases of severe liver injury associated with agomelatine use. Monitoring liver function is crucial during treatment .

- Other Side Effects : Common side effects include gastrointestinal disturbances and transient headaches, but these are typically mild and resolve upon discontinuation or dose adjustment .

Q & A

Basic Question: What synthetic pathways are recommended for producing Desacetyl-7-desmethyl Agomelatine Hydrobromide, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, starting with the deacetylation and demethylation of Agomelatine. Key steps include nucleophilic substitution and hydrobromide salt formation. Purification is achieved using reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 254 nm. Purity validation requires tandem techniques:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (¹H/¹³C spectra).

- High-Resolution Mass Spectrometry (HRMS) to verify molecular mass (e.g., [M+H]+ at m/z 318.15).

- HPLC-PDA for quantifying impurities (<0.1% threshold) .

Basic Question: Which analytical methods are optimal for detecting Desacetyl-7-desmethyl Agomelatine Hydrobromide in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity in pharmacokinetic studies. Key parameters:

- Column: C18 (2.1 × 50 mm, 1.7 µm).

- Mobile Phase: 0.1% formic acid in acetonitrile/water (70:30).

- Ionization: Electrospray ionization (ESI) in positive mode.

Validate the method per ICH guidelines, ensuring linearity (5–500 ng/mL), recovery (>90%), and precision (RSD <5%) .

Advanced Question: How does Desacetyl-7-desmethyl Agomelatine Hydrobromide interact with cytochrome P450 enzymes, and what are the implications for metabolic profiling?

Methodological Answer:

Use human liver microsomes (HLMs) to assess CYP450 metabolism:

- Incubate the metabolite with HLMs and NADPH at 37°C.

- Monitor metabolite formation via LC-MS/MS.

- Compare kinetic parameters (Km, Vmax) with Agomelatine.

Key Finding: Evidence suggests weak CYP1A2 inhibition (IC50 >50 µM), indicating low drug-drug interaction risk. However, interspecies variability in hepatic clearance necessitates cross-species validation .

Advanced Question: What experimental strategies resolve contradictions in reported antidepressant efficacy of Agomelatine metabolites, including Desacetyl-7-desmethyl Agomelatine Hydrobromide?

Methodological Answer:

Address discrepancies through dose-response meta-analysis and subgroup stratification :

- Data Sources: Include both published (e.g., HAMD/CGI scores) and unpublished trials (e.g., CL3-022/CL3-024) .

- Variables: Stratify by dosage (25 mg vs. 50 mg), patient demographics (age, gender), and comorbidities (e.g., diabetes).

- Statistical Models: Use mixed-effects regression to account for heterogeneity.

Example: In diabetic cohorts, the metabolite’s efficacy in reducing MADRS scores may correlate with glycemic control, unlike non-diabetic groups .

Advanced Question: What in vitro models are suitable for evaluating the metabolite’s binding affinity to melatonin (MT1/MT2) and serotonin (5-HT2C) receptors?

Methodological Answer:

Employ radioligand displacement assays :

- Cell Lines: HEK-293 cells transfected with human MT1, MT2, or 5-HT2C receptors.

- Ligands: [³H]-Melatonin for MT1/MT2; [³H]-Mesulergine for 5-HT2C.

- Analysis: Calculate Ki values using the Cheng-Prusoff equation.

Critical Insight: While Agomelatine shows high MT1/MT2 affinity (Ki <1 nM), the metabolite’s binding is weaker (Ki >100 nM), suggesting minimal direct therapeutic contribution .

Advanced Question: How can researchers investigate the metabolite’s role in Agomelatine’s antiglycoxidative effects despite its weak antioxidant capacity?

Methodological Answer:

Focus on protein glycation inhibition assays :

- Model: Bovine serum albumin (BSA) incubated with glucose/methylglyoxal.

- Endpoints: Quantify advanced glycation end products (AGEs) via fluorescence (Ex/Em: 370/440 nm).

- Molecular Docking: Use AutoDock Vina to simulate interactions with BSA’s lysine residues.

Contradiction Note: The metabolite exacerbates glycation markers (e.g., dityrosine) in BSA models, contrasting Agomelatine’s neutral effects. This suggests context-dependent pro-glycative activity .

Basic Question: What are the stability-indicating parameters for Desacetyl-7-desmethyl Agomelatine Hydrobromide under varying storage conditions?

Methodological Answer:

Conduct forced degradation studies :

- Conditions: Acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), thermal (60°C), and photolytic (ICH Q1B).

- Analysis: Monitor degradation products via UPLC-MS.

Critical Parameter: The compound shows photolytic instability; store at 2–8°C in amber vials to prevent hydrobromide dissociation .

Advanced Question: How does the metabolite’s pharmacokinetic profile influence Agomelatine’s therapeutic window in specific populations (e.g., geriatric patients)?

Methodological Answer:

Use population pharmacokinetic (PopPK) modeling :

- Data: Plasma concentration-time curves from Phase I trials.

- Covariates: Include age, renal/hepatic function, and CYP2C9 polymorphisms.

- Software: NONMEM or Monolix for parameter estimation.

Key Finding: Reduced clearance in geriatric patients (CL/F ↓30%) necessitates dose adjustment to avoid accumulation .

Advanced Question: What computational approaches predict the metabolite’s toxicity profile compared to Agomelatine?

Methodological Answer:

Apply in silico toxicology platforms :

- Tools: Derek Nexus for structural alerts; ProtoP-II for hepatotoxicity.

- Data Input: SMILES notation (e.g., C1=CC(=C2C=CC(=O)N(C)C2=C1)OC).

- Outcome: The metabolite lacks mutagenic alerts but shows moderate phospholipidosis risk due to cationic amphiphilicity .

Advanced Question: How can researchers design a robust literature review framework to contextualize the metabolite’s pharmacological significance?

Methodological Answer:

Follow PRISMA guidelines for systematic reviews:

- Databases: PubMed, Embase, Cochrane Library (exclude non-peer-reviewed sources like BenchChem).

- Search Terms: “Agomelatine metabolites”, “melatonergic antidepressants”, “pharmacokinetic variability”.

- Synthesis: Tabulate findings by study type (in vitro, clinical) and quality (Jadad score for trials) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.